molecular formula C11H14Cl2O2 B2645801 4,6-Dichloro-5-pentylbenzene-1,3-diol CAS No. 2062574-10-9

4,6-Dichloro-5-pentylbenzene-1,3-diol

Cat. No.: B2645801
CAS No.: 2062574-10-9
M. Wt: 249.13
InChI Key: ULYOMVHNDNWPMK-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Dichloro-5-pentylbenzene-1,3-diol typically involves the chlorination of 5-pentylbenzene-1,3-diol. The reaction is carried out under controlled conditions to ensure selective chlorination at the 4 and 6 positions . The process may involve the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride in the presence of a solvent like dichloromethane .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature and pressure, to achieve higher yields and purity .

Chemical Reactions Analysis

Types of Reactions

4,6-Dichloro-5-pentylbenzene-1,3-diol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4,6-Dichloro-5-pentylbenzene-1,3-diol is utilized in various scientific research applications, including:

    Chemistry: As a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Studying its effects on cellular processes and its potential as a biochemical tool.

    Medicine: Investigating its pharmacological properties and potential therapeutic applications.

    Industry: Used in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of 4,6-Dichloro-5-pentylbenzene-1,3-diol involves its interaction with specific molecular targets. The hydroxyl groups can form hydrogen bonds with biological molecules, while the chlorine atoms and pentyl group contribute to its hydrophobic interactions. These interactions can affect various biochemical pathways, leading to changes in cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,6-Dichloro-5-pentylbenzene-1,3-diol is unique due to the presence of both chlorine atoms and a pentyl group, which confer distinct chemical and physical properties. These features make it a valuable compound for research and development in various scientific fields .

Properties

IUPAC Name

4,6-dichloro-5-pentylbenzene-1,3-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14Cl2O2/c1-2-3-4-5-7-10(12)8(14)6-9(15)11(7)13/h6,14-15H,2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULYOMVHNDNWPMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1=C(C(=CC(=C1Cl)O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14Cl2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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